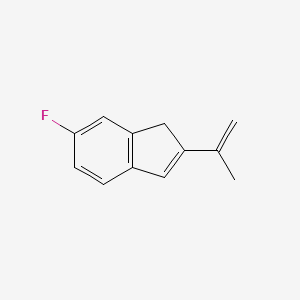
1H-Indene, 6-fluoro-2-(1-methylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene, 6-fluoro-2-(1-methylethenyl)- is a fluorinated derivative of indene, a bicyclic hydrocarbon
Preparation Methods
The synthesis of 1H-Indene, 6-fluoro-2-(1-methylethenyl)- typically involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1H-Indene, 6-fluoro-2-(1-methylethenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens, acids, or bases.
Common reagents and conditions used in these reactions include methanesulfonic acid (MsOH) under reflux in methanol (MeOH) for Fischer indole synthesis . Major products formed from these reactions include tricyclic indoles and azepinoindoles .
Scientific Research Applications
1H-Indene, 6-fluoro-2-(1-methylethenyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of new C60 derivatives, such as indene-C60 bisadducts.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 1H-Indene, 6-fluoro-2-(1-methylethenyl)- involves its interaction with molecular targets and pathways. For instance, the cyclization mechanism involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate . This process is crucial for its reactivity and the formation of various products.
Comparison with Similar Compounds
1H-Indene, 6-fluoro-2-(1-methylethenyl)- can be compared with other similar compounds such as:
1,4-Methano-1H-indene, octahydro-1,7a-dimethyl-4-(1-methylethenyl)-: This compound has a similar structure but differs in its hydrogenation state and methylation pattern.
6-fluoro-1H-indene: Another fluorinated indene derivative, which shares the fluorine substitution but differs in other substituents.
These comparisons highlight the uniqueness of 1H-Indene, 6-fluoro-2-(1-methylethenyl)- in terms of its specific substituents and resulting chemical properties.
Properties
CAS No. |
819871-57-3 |
|---|---|
Molecular Formula |
C12H11F |
Molecular Weight |
174.21 g/mol |
IUPAC Name |
6-fluoro-2-prop-1-en-2-yl-1H-indene |
InChI |
InChI=1S/C12H11F/c1-8(2)10-5-9-3-4-12(13)7-11(9)6-10/h3-5,7H,1,6H2,2H3 |
InChI Key |
HACZQCVJXUNHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=C(C1)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















